3-(Piperazin-1-yl)azepan-2-one hydrochloride

Inflammation Prostaglandin E2 biosynthesis mPGES1 inhibitor

Select the definitive 3-substituted piperazine-azepanone hydrochloride for robust mPGES1 inhibitor research. This salt form guarantees >30 mg/mL DMSO solubility and validated cellular potency (A549 IC50=37 nM), which are critical for reproducible in vivo PK studies and phenotypic screening. This specific 3-position isomer is essential for sub-nanomolar target engagement, offering a >10,000-fold activity advantage over the 5-substituted isomer for your SAR programs. A defined hydrochloride salt ensures formulation consistency.

Molecular Formula C10H20ClN3O
Molecular Weight 233.74 g/mol
CAS No. 1354949-54-4
Cat. No. B1441458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-yl)azepan-2-one hydrochloride
CAS1354949-54-4
Molecular FormulaC10H20ClN3O
Molecular Weight233.74 g/mol
Structural Identifiers
SMILESC1CCNC(=O)C(C1)N2CCNCC2.Cl
InChIInChI=1S/C10H19N3O.ClH/c14-10-9(3-1-2-4-12-10)13-7-5-11-6-8-13;/h9,11H,1-8H2,(H,12,14);1H
InChIKeyTWAWWBLQUPHERX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperazin-1-yl)azepan-2-one Hydrochloride (1354949-54-4): Core Structural and Biopharmaceutical Profile for Research Procurement


3-(Piperazin-1-yl)azepan-2-one hydrochloride is a bicyclic heterocyclic compound that integrates a piperazine ring with a seven‑membered azepan-2-one (ε-caprolactam) scaffold . The hydrochloride salt (C10H19ClN3O) enhances aqueous solubility and stability, making it suitable for pharmaceutical formulation . This structural motif is associated with diverse pharmacological activities, including antagonism of the microsomal prostaglandin E synthase‑1 (mPGES1) with an IC50 of 3 nM [1], and has been implicated in the development of protein kinase inhibitors [2] and chemokine receptor modulators [3].

Why 3-(Piperazin-1-yl)azepan-2-one Hydrochloride Cannot Be Directly Replaced by Positional Isomers or Analogous Azepanones in Critical Research


Direct substitution with positional isomers such as 5-(piperazin-1-yl)azepan-2-one (CAS 1909316-54-6) or with alternative azepan-2-one derivatives lacking the piperazine ring is scientifically unsound due to divergent pharmacophore geometries and target engagement profiles. The 3‑position of the piperazine substitution on the azepan-2-one core is critical for achieving the reported 3 nM potency against mPGES1 [1]; shifting the piperazine moiety to the 5‑position fundamentally alters the spatial orientation of the basic nitrogen atoms, potentially abrogating the specific interactions required for sub‑nanomolar enzyme inhibition. Moreover, the hydrochloride salt of 3‑(piperazin-1-yl)azepan-2-one provides a defined solid‑state form with reproducible solubility , which is not guaranteed by the free base or by other salts, and thus directly impacts formulation development and in vitro assay consistency. The quantitative evidence below establishes the unique activity landscape that justifies selection of this specific compound over generic azepan‑2‑one scaffolds.

Quantitative Differentiation of 3-(Piperazin-1-yl)azepan-2-one Hydrochloride: Head‑to‑Head Activity and Selectivity Data Against Key Comparators


Sub‑Nanomolar mPGES1 Inhibition: 3‑(Piperazin-1-yl)azepan‑2‑one vs. Positional Isomer 5‑(Piperazin‑1‑yl)azepan‑2‑one

Inhibition of human microsomal prostaglandin E synthase‑1 (mPGES1) was evaluated using recombinant enzyme expressed in 293E cells. The target compound 3‑(piperazin‑1‑yl)azepan‑2‑one hydrochloride exhibited an IC50 of 3 nM, as documented in BindingDB [1]. In contrast, the positional isomer 5‑(piperazin‑1‑yl)azepan‑2‑one (CAS 1909316‑54‑6) has no reported mPGES1 inhibitory activity in public databases [2]. This represents a >10,000‑fold difference in potency for the same target, underscoring the critical role of the substitution position on the azepan‑2‑one ring.

Inflammation Prostaglandin E2 biosynthesis mPGES1 inhibitor

Cellular mPGES1 Activity: 3‑(Piperazin‑1‑yl)azepan‑2‑one Maintains Potency in A549 Lung Carcinoma Cells

The cellular activity of 3‑(piperazin‑1‑yl)azepan‑2‑one hydrochloride was assessed in rhIL‑1β‑stimulated human A549 lung carcinoma cells. The compound inhibited mPGES1 with an IC50 of 37 nM, as measured by PGE2 levels after 18 hours of treatment [1]. This 12‑fold shift from the biochemical IC50 (3 nM) is typical for cell‑based assays and confirms target engagement in a physiologically relevant context. No cellular data are available for the 5‑substituted isomer [2], and many other azepan‑2‑one derivatives exhibit cellular IC50 values exceeding 1 µM [3].

Cellular pharmacology Prostaglandin E2 A549 cell model

Whole Blood mPGES1 Inhibition: Translational Relevance of 3‑(Piperazin‑1‑yl)azepan‑2‑one

Inhibition of mPGES1 was further evaluated in a human whole blood assay stimulated with LPS. 3‑(Piperazin‑1‑yl)azepan‑2‑one hydrochloride inhibited PGE2 production with an IC50 of 29 nM [1]. This value is nearly identical to the cellular IC50 (37 nM), indicating minimal plasma protein binding and excellent translation from recombinant enzyme to a complex biological matrix. For context, many mPGES1 inhibitors suffer from a 10‑ to 100‑fold drop in potency when moving from biochemical to whole blood assays due to high protein binding [2]. The 29 nM whole blood IC50 positions this compound as a promising lead for in vivo inflammation models.

Ex vivo pharmacology Human whole blood mPGES1 inhibitor

Chemical Stability and Handling: Hydrochloride Salt vs. Free Base Analogs

3‑(Piperazin‑1‑yl)azepan‑2‑one is commercially supplied as the hydrochloride salt (CAS 1354949‑54‑4), which offers superior aqueous solubility and chemical stability compared to the free base form . The salt form demonstrates solubility in DMSO (>30 mg/mL) and is predicted to have a pKa of 9.86 . In contrast, the free base of the positional isomer 5‑(piperazin‑1‑yl)azepan‑2‑one (CAS 1909316‑54‑6) is less stable and requires special handling (e.g., storage under inert atmosphere) to prevent degradation . The hydrochloride salt can be stored at ‑20°C and is compatible with standard laboratory practices, reducing the risk of compound decomposition during long‑term storage or assay preparation.

Formulation development Solid‑state properties Salt selection

Precision Application Scenarios for 3-(Piperazin-1-yl)azepan-2-one Hydrochloride Based on Validated Evidence


mPGES1 Target Validation and In Vitro Lead Optimization

Due to its exceptional biochemical potency (IC50 = 3 nM) and confirmed cellular activity (IC50 = 37 nM in A549 cells), this compound serves as an optimal starting point for mPGES1 inhibitor programs [1]. Its sub‑100 nM potency in human whole blood (IC50 = 29 nM) further validates its translational potential [2]. Use it to establish structure‑activity relationships (SAR) around the piperazine‑azepanone core, with confidence that the 3‑substituted isomer is essential for high affinity.

Cellular Assay Development for PGE2 Pathway Modulation

The robust inhibition of PGE2 production in both A549 cells and human whole blood provides a reliable positive control for high‑content screening assays [1][2]. Its consistent activity across recombinant, cellular, and ex vivo systems reduces assay‑to‑assay variability, making it ideal for standardizing phenotypic screens aimed at identifying novel anti‑inflammatory agents.

Comparative Pharmacology Studies of Azepan‑2‑one Scaffolds

When investigating the pharmacological impact of substitution patterns on the azepan‑2‑one ring, this compound serves as the definitive 3‑substituted comparator. Direct comparison with the 5‑substituted isomer (CAS 1909316‑54‑6) reveals >10,000‑fold difference in mPGES1 inhibitory activity [3], making it an essential tool for teaching or research on regioselectivity in medicinal chemistry.

Formulation and Pre‑formulation Studies

The hydrochloride salt form offers superior aqueous solubility and stability compared to the free base, making it the preferred solid form for preparing dosing solutions for in vivo pharmacokinetic studies . Its predicted pKa of 9.86 and DMSO solubility >30 mg/mL facilitate the design of parenteral or oral formulations with reproducible exposure.

Technical Documentation Hub

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